
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is an organic compound with a complex structure that includes fluorine, iodine, methoxy, and tris(1-methylethyl)silyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include halogenation, methoxylation, and silylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects depends on its interaction with molecular targets. For example, in coupling reactions, the compound may act as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst. The specific pathways involved can vary based on the reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-1-iodo-5-methoxy-3-(methoxymethyl)benzene
- 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethoxy)benzene
- 2-Fluoro-1,3-diiodo-5-methoxybenzene
Uniqueness
2-Fluoro-1-iodo-3-methoxy-5-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C16H26FIO2Si |
|---|---|
Molekulargewicht |
424.36 g/mol |
IUPAC-Name |
(4-fluoro-3-iodo-5-methoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H26FIO2Si/c1-10(2)21(11(3)4,12(5)6)20-13-8-14(18)16(17)15(9-13)19-7/h8-12H,1-7H3 |
InChI-Schlüssel |
QYGQNMTUAREIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)I)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


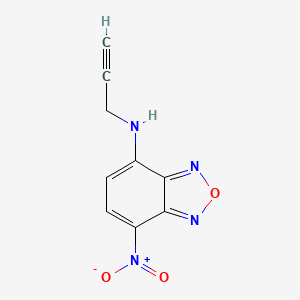
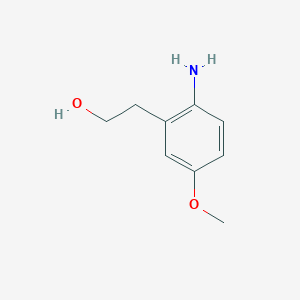
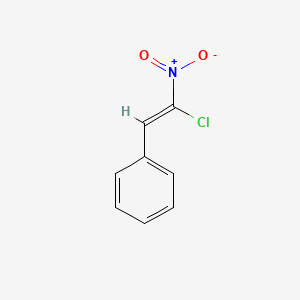
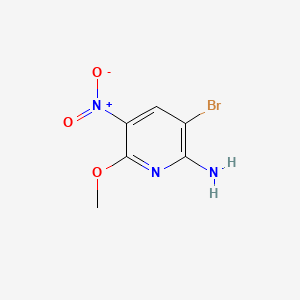
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
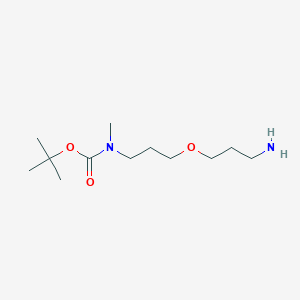
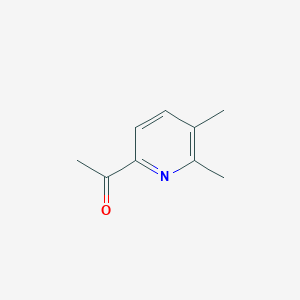
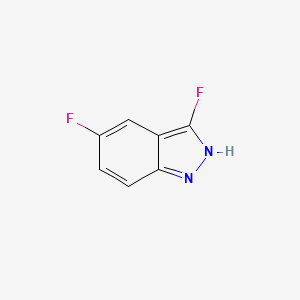
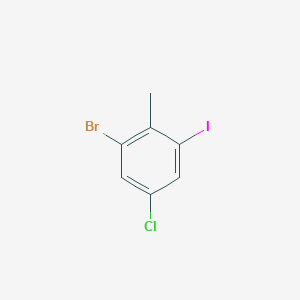

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)
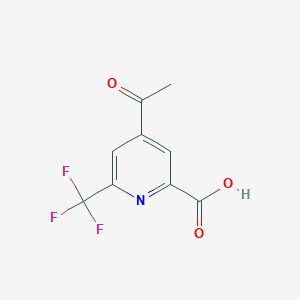
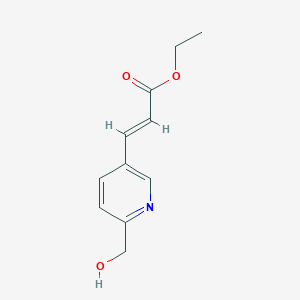
![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
